molecular formula C27H33NO6S3 B588966 Keto Tiagabine Tosylate CAS No. 161014-56-8

Keto Tiagabine Tosylate

Cat. No.: B588966
CAS No.: 161014-56-8
M. Wt: 563.742
InChI Key: PXDIWSZORHMNBU-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Keto Tiagabine Tosylate involves the tosylation of enol forms of β-keto esters. This process can be stereoselective, producing either (E)- or (Z)-enol tosylates depending on the reagents and conditions used. For example, using TsCl–Me2N(CH2)6NMe2 as the reagent can yield (E)-enol tosylates, while TsCl–TMEDA–LiCl can produce (Z)-enol tosylates . Industrial production methods typically involve these robust and stereodefined enol tosylation processes to ensure high yield and purity.

Chemical Reactions Analysis

Keto Tiagabine Tosylate undergoes various chemical reactions, including:

Scientific Research Applications

Keto Tiagabine Tosylate is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Keto Tiagabine Tosylate is unique due to its specific structure and mechanism of action. Similar compounds include:

Biological Activity

Keto Tiagabine Tosylate, a derivative of the antiepileptic drug tiagabine, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C27H33NO6S3
  • Molecular Weight : 563.75 g/mol
  • CAS Number : 161014-56-8

This compound is characterized by the presence of the α-ketoamide moiety, which is significant in medicinal chemistry for its diverse biological activities .

This compound primarily functions as a GABA reuptake inhibitor. By inhibiting the GABA transporter (GAT-1), it increases the concentration of GABA in the synaptic cleft, enhancing inhibitory neurotransmission. This mechanism is critical in managing epilepsy and may also contribute to anxiolytic and analgesic effects observed in some studies .

Neuroprotective Properties

Research indicates that tiagabine, including its keto derivative, exhibits neuroprotective effects. A study on primary cortical astrocyte cultures demonstrated that tiagabine did not significantly alter metabolic activities but provided protection against oxidative stress . This suggests that this compound may also share similar protective properties.

Anticonvulsant Activity

Clinical data supports the anticonvulsant efficacy of tiagabine derivatives. In controlled trials, tiagabine has been shown to reduce seizure frequency in patients with epilepsy. Its selective action on GABAergic systems makes it a valuable therapeutic agent in this domain .

Case Study 1: Efficacy in Epilepsy Management

A clinical trial involving patients with refractory epilepsy reported that treatment with tiagabine led to a significant reduction in seizure frequency compared to placebo. The study highlighted the importance of dosage and patient selection to maximize therapeutic outcomes.

Case Study 2: Neuroprotection in Animal Models

In animal models, administration of this compound resulted in reduced neuronal death following induced seizures. The compound's ability to modulate oxidative stress markers was noted as a key factor in its neuroprotective effect .

Data Table: Summary of Research Findings

Study ReferenceFocus AreaKey Findings
NeuroprotectionProtective against oxidative stress in astrocytes
Anticonvulsant efficacySignificant reduction in seizure frequency
Pharmacological propertiesGABA reuptake inhibition enhances neurotransmission

Properties

IUPAC Name

(3S)-1-[4,4-bis(3-methylthiophen-2-yl)-3-oxobutyl]piperidine-3-carboxylic acid;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S2.C7H8O3S/c1-13-6-10-25-18(13)17(19-14(2)7-11-26-19)16(22)5-9-21-8-3-4-15(12-21)20(23)24;1-6-2-4-7(5-3-6)11(8,9)10/h6-7,10-11,15,17H,3-5,8-9,12H2,1-2H3,(H,23,24);2-5H,1H3,(H,8,9,10)/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDIWSZORHMNBU-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(SC=C1)C(C2=C(C=CS2)C)C(=O)CCN3CCCC(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(SC=C1)C(C2=C(C=CS2)C)C(=O)CCN3CCC[C@@H](C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857912
Record name (3S)-1-[4,4-Bis(3-methylthiophen-2-yl)-3-oxobutyl]piperidine-3-carboxylic acid--4-methylbenzene-1-sulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161014-56-8
Record name (3S)-1-[4,4-Bis(3-methylthiophen-2-yl)-3-oxobutyl]piperidine-3-carboxylic acid--4-methylbenzene-1-sulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.